1H-Benzimidazole-2-acetamide
Overview
Description
Synthesis Analysis
1H-Benzimidazole-2-acetamide derivatives have been synthesized through various methods, targeting improvements in antimicrobial and antifungal activities. For example, Ozden et al. (2005) synthesized benzimidazole-5-carboxylic acid alkyl ester derivatives carrying amide or amidine substituted groups, which showed potent antibacterial activities against various strains including MRSA and MRSE (Ozden et al., 2005). Another approach by Sawant and Kawade (2011) involved synthesizing novel 2-phenyl benzimidazole-1-acetamide derivatives as potential anthelmintic agents, highlighting the versatility of the compound's synthesis for different biological activities (Sawant & Kawade, 2011).
Molecular Structure Analysis
The molecular structure of 1H-Benzimidazole-2-acetamide derivatives has been characterized using various spectroscopic methods. Shajari et al. (2018) explored the structural and electronic properties of synthesized molecules, confirming their structures through IR, 1H NMR, 13C NMR, and elemental analysis. This detailed analysis contributes to understanding the compound's reactivity and potential for modifications (Shajari, Ghiasi, & Ramazani, 2018).
Scientific Research Applications
Corrosion Inhibition
1H-Benzimidazole-2-acetamide derivatives have been found to be effective corrosion inhibitors. A study by Rouifi et al. (2020) synthesized new benzimidazole derivatives, including 1H-Benzimidazole-2-acetamide variants, and characterized their corrosion inhibition potential for carbon steel in an acidic solution. These derivatives were found to significantly inhibit corrosion, with the inhibition efficiency reaching up to 95.0% (Rouifi et al., 2020).
Antibacterial Properties
Chaudhari et al. (2020) investigated the synthesis of N-substituted benzimidazole derivatives, including 1H-Benzimidazole-2-acetamide, for their potent antibacterial activities, particularly against Methicillin Resistant Staphylococcus aureus (MRSA). These compounds exhibited significant antibacterial properties, with some being more potent than standard drugs (Chaudhari et al., 2020).
Antifungal and Antimicrobial Activity
Devi, Shahnaz, and Prasad (2022) synthesized a series of 1H-Benzimidazole-2-acetamide derivatives and tested them for antifungal and antibacterial activities. These derivatives showed excellent activity against various microorganisms, including Gram-positive and Gram-negative bacteria, and demonstrated good cytotoxic properties (Devi, Shahnaz, & Prasad, 2022).
Anti-Inflammatory Properties
Research by Bhor and Sable (2022) explored the anti-inflammatory activity of N'-{4-[2-(1H-benzimidazol-2-YL)-2-oxoethyl] phenyl}-2-hydroxyacetohydrazide and its derivatives. These compounds were found to have promising anti-inflammatory effects when tested using the rat-paw-oedema method (Bhor & Sable, 2022).
Antioxidant Potential
A study by Basta et al. (2017) synthesized some benzimidazole derivatives, including 1H-Benzimidazole-2-acetamide, and evaluated them as antioxidants for base oil. The compounds showed significant inhibition efficiency, indicating their potential as antioxidants in industrial applications (Basta et al., 2017).
Safety And Hazards
Future Directions
Benzimidazole scaffolds might be fused with another heterocyclic ring system to explore several novel chemically stable and potent pharmacological agents against several rare or critical diseases or with better pharmacokinetic and pharmacodynamic profiles . This might be a revolutionary approach in drug discovery .
properties
IUPAC Name |
2-(1H-benzimidazol-2-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c10-8(13)5-9-11-6-3-1-2-4-7(6)12-9/h1-4H,5H2,(H2,10,13)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STRDCKXOEFPOCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10209623 | |
Record name | 1H-Benzimidazole-2-acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10209623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Benzimidazole-2-acetamide | |
CAS RN |
60792-56-5 | |
Record name | 1H-Benzimidazole-2-acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60792-56-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Benzimidazole-2-acetamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060792565 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Benzimidazole-2-acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10209623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-benzimidazole-2-acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.740 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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